molecular formula C13H16N2OS B1326606 6-Tert-butyl-1-benzothiophene-3-carbohydrazide CAS No. 956576-47-9

6-Tert-butyl-1-benzothiophene-3-carbohydrazide

Cat. No.: B1326606
CAS No.: 956576-47-9
M. Wt: 248.35 g/mol
InChI Key: WCCGEJGQEJPCFI-UHFFFAOYSA-N
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Description

6-Tert-butyl-1-benzothiophene-3-carbohydrazide (CAS: 956576-47-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₃H₂₀N₂OS and a molar mass of 252.38 g/mol . It features a benzothiophene core substituted with a tert-butyl group at the 6-position and a carbohydrazide moiety at the 3-position. Key physicochemical properties include a predicted density of 1.149 g/cm³ and a pKa of 12.59, indicating moderate basicity .

Properties

IUPAC Name

6-tert-butyl-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h4-7H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGEJGQEJPCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164022
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-47-9
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-tert-butyl-1-benzothiophene-3-carbohydrazide typically proceeds via the conversion of the corresponding benzothiophene carboxylic acid or ester into the carbohydrazide derivative. The key step involves the formation of a hydrazide functional group by reaction with hydrazine or hydrazine derivatives.

Preparation from Benzothiophene-3-carboxylic Acid Derivatives

2.1. Starting Material Preparation

  • The precursor, 6-tert-butyl-1-benzothiophene-3-carboxylic acid or its ester, is synthesized through Friedel-Crafts acylation or other aromatic substitution reactions on benzothiophene rings, followed by functional group transformations to introduce the tert-butyl group and carboxylic acid moiety.

2.2. Conversion to Carbohydrazide

  • The carboxylic acid or ester is reacted with hydrazine hydrate or tert-butyl carbazate under inert atmosphere conditions to form the carbohydrazide.

  • A representative procedure involves dissolving benzothiophene-2-carboxylic acid (or the 3-position analog) and tert-butyl carbazate in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0 °C.

  • Catalysts such as 4-dimethylaminopyridine (DMAP) and coupling agents like dicyclohexylcarbodiimide (DCC) are added dropwise to activate the carboxylic acid for nucleophilic attack by the hydrazine derivative.

  • The reaction mixture is stirred at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea byproduct and purification by chromatography (pentane/ether 1:1) to isolate the pure carbohydrazide.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Starting material synthesis Friedel-Crafts acylation, tert-butylation Introduces tert-butyl and carboxylic acid
Carboxylic acid activation DCC (1.2 eq), DMAP (0.13 eq), anhydrous DCM, 0 °C Activates acid for hydrazide formation
Hydrazide formation tert-butyl carbazate (1 eq), N2 atmosphere Forms carbohydrazide via nucleophilic attack
Reaction time 24 hours at room temperature Ensures complete conversion
Workup and purification Filtration on Celite, chromatography (pentane/Et2O) Removes byproducts, isolates pure product

Alternative Synthetic Routes

  • Some methods start from ethyl esters of benzothiophene carboxylic acids, which are reacted with hydrazine hydrate to yield the carbohydrazide directly.

  • The use of tert-butyl carbazate as a hydrazine equivalent allows for selective protection and easier purification.

  • Reaction solvents such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are preferred to maintain anhydrous conditions and facilitate the coupling reaction.

Purification and Characterization

  • The crude product is typically purified by column chromatography using a pentane/ether solvent system to separate the desired carbohydrazide from side products.

  • Characterization is performed by standard spectroscopic methods (NMR, IR, MS) to confirm the presence of the tert-butyl group, benzothiophene ring, and carbohydrazide functionality.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials 6-tert-butyl-benzothiophene-3-carboxylic acid or ester
Key reagents tert-butyl carbazate, DCC, DMAP, hydrazine derivatives
Solvents Anhydrous dichloromethane (DCM), dimethylformamide (DMF)
Atmosphere Nitrogen (inert)
Temperature 0 °C for addition, room temperature for reaction
Reaction time 24 hours
Purification Filtration, column chromatography (pentane/ether 1:1)
Yield Typically moderate to high, depending on reaction optimization
Characterization techniques NMR, IR, MS

Research Findings and Optimization Notes

  • The use of DCC/DMAP coupling agents is critical for efficient activation of the carboxylic acid and high yield of the carbohydrazide.

  • Maintaining anhydrous and inert conditions prevents side reactions and hydrolysis.

  • Reaction temperature control (starting at 0 °C) minimizes decomposition of sensitive intermediates.

  • Purification by chromatography ensures removal of dicyclohexylurea and unreacted starting materials, yielding a product suitable for further biological evaluation or chemical modification.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 6-Tert-butyl-1-benzothiophene-3-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, with results summarized in Table 1.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, making it a candidate for further investigation in pharmaceutical applications .

Anticancer Potential

This compound has also been explored for its anticancer properties. Research indicates that compounds within the benzothiophene class can inhibit histone deacetylase, which is crucial in cancer cell proliferation . The compound may induce apoptosis in neoplastic cells, thus providing a therapeutic avenue for cancer treatment.

Material Science Applications

In addition to biological applications, this compound is being investigated for its use in materials science. Its unique structure allows it to be utilized as a building block for developing new materials with specific properties, such as enhanced thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of benzothiophene derivatives, including this compound. In vitro assays revealed that the compound significantly inhibited the growth of cancer cell lines, supporting its development as a potential chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s biological and chemical properties are influenced by its substituents. Below is a comparative analysis with structurally related benzothiophene derivatives:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Key Features Biological Activity References
6-Tert-butyl-1-benzothiophene-3-carbohydrazide C₁₃H₂₀N₂OS - 6-tert-butyl
- 3-carbohydrazide
- High steric bulk from tert-butyl
- Hydrazide enhances hydrogen bonding
Potential enzyme inhibition (e.g., kinases)
Ethyl 6-tert-butyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₂₃FN₂O₃S - Ethyl ester
- 3-Fluorobenzamido
- Increased lipophilicity from ester
- Fluorine improves metabolic stability
Anticancer activity via receptor modulation
6-Tert-butyl-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-1-benzothiophene-2-carboxamide C₁₅H₂₀ClN₁O₂S - 3-Chloro
- Tetrahydrofuran methyl group
- Chlorine enhances electrophilicity
- Tetrahydrofuran improves solubility
Antimicrobial and antifungal activity
Methyl 6-methyl-1-benzothiophene-3-carboxylate C₁₁H₁₀O₂S - Methyl ester
- 6-Methyl
- Simpler structure with lower steric hindrance
- Ester group aids in prodrug design
Anti-inflammatory applications

Impact of Substituents on Reactivity and Bioactivity

  • In contrast, analogs like the ethyl ester derivative (Table 1) lack this feature but gain solubility advantages .
  • Carbohydrazide vs. Carboxamide/Carboxylate : The 3-carbohydrazide group facilitates hydrogen bonding with biological targets, making it suitable for enzyme inhibition studies. In contrast, carboxamide or ester derivatives (e.g., Ethyl 6-tert-butyl-2-(3-fluorobenzamido)-...) prioritize lipophilicity for membrane penetration .
  • Halogenation : The introduction of chlorine (as in 6-Tert-butyl-3-chloro-...) increases electrophilicity , enhancing interactions with nucleophilic residues in enzymes or DNA, which is critical for antimicrobial activity .

Biological Activity

6-Tert-butyl-1-benzothiophene-3-carbohydrazide is a compound of significant interest due to its unique structural features, including a hydrazide functional group, which endows it with distinct chemical reactivity and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OSC_{13}H_{16}N_{2}OS with a molecular weight of approximately 248.34 g/mol. Its structure consists of a benzothiophene ring substituted with a tert-butyl group and a carbohydrazide moiety, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial in therapeutic applications, particularly in cancer and inflammation treatments .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant targets in Alzheimer's disease management. Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which can improve cognitive function .

Cytotoxicity Studies

Research has shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Effect
Hep 3B0.06Significant cytotoxicity
HL-600.17Moderate activity
HCT-1160.14Moderate activity

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests therapeutic potential in conditions characterized by excessive inflammation.

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

A study focused on the dual inhibition of AChE and BChE by this compound demonstrated its efficacy in enhancing cholinergic neurotransmission. The study utilized in vitro assays to assess enzyme activity before and after treatment with the compound, showing a significant reduction in enzyme activity compared to controls .

Case Study 2: Cytotoxic Effects on Hepatocellular Carcinoma

Another investigation evaluated the cytotoxic effects of this compound on Hep 3B cells using MTT assays. The results indicated that treatment with varying concentrations led to dose-dependent cell death, highlighting its potential as an anticancer agent .

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